4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile
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Overview
Description
4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile typically involves the reaction of 2-aminophenol with an appropriate nitrile compound under basic conditions. One common method involves the use of sodium hydroxide in water at room temperature, which facilitates the formation of the oxazine ring .
Industrial Production Methods
the general principles of green chemistry, such as the use of metal catalyst-free and one-pot synthesis methods, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as anticancer agents.
Industry: Used in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
3,4-Dihydro-2H-benzo[b][1,4]oxazine-2-yl methanol: Contains a hydroxyl group instead of a nitrile group.
Benzothiadiazine-1,1-dioxide: Contains a sulfur atom in place of the oxygen atom in the benzoxazine ring.
Uniqueness
4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-ethyl-2,3-dihydro-1,4-benzoxazine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-2-13-8-9(7-12)14-11-6-4-3-5-10(11)13/h3-6,9H,2,8H2,1H3 |
InChI Key |
DRSZNHKBEQOGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(OC2=CC=CC=C21)C#N |
Origin of Product |
United States |
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